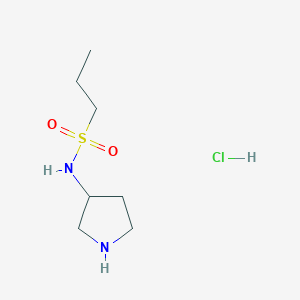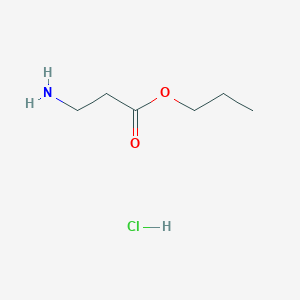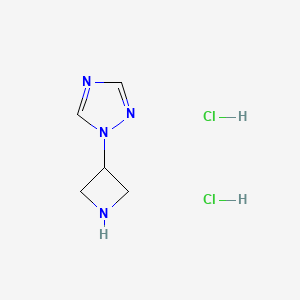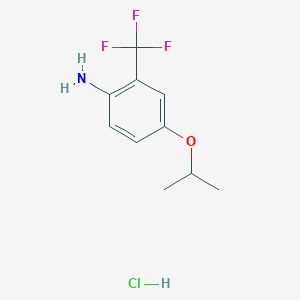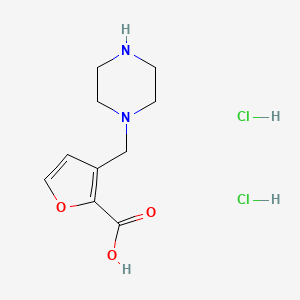
Ácido 3-(piperazin-1-ilmetil)furano-2-carboxílico dihidrocloruro
Descripción general
Descripción
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O3 and its molecular weight is 283.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antibacterianos
El núcleo furano es un componente crítico en el desarrollo de nuevos fármacos antibacterianos. Ácido 3-(piperazin-1-ilmetil)furano-2-carboxílico dihidrocloruro ha sido estudiado por su potencial para combatir la resistencia microbiana, que es un problema global creciente. La estructura del compuesto permite la síntesis de nuevos derivados de furano con significativa actividad antibacteriana contra bacterias gram-positivas y gram-negativas .
Químicos sostenibles
Los furanos y sus derivados, incluyendo This compound, se consideran químicos sostenibles. Ofrecen una alternativa ecológica a los químicos derivados del petróleo y se utilizan en diversas industrias, como textiles, recubrimientos y polímeros, debido a sus propiedades únicas .
Investigación de resistencia antimicrobiana
El compuesto se utiliza en la investigación enfocada en superar la resistencia antimicrobiana. Al estudiar su interacción con cepas bacterianas, los investigadores pueden desarrollar nuevas estrategias para tratar infecciones que son resistentes a los medicamentos actuales .
Perfilado de actividad biológica
En química medicinal, el compuesto se utiliza para perfilar la actividad biológica de nuevos candidatos a fármacos. Su núcleo furano está asociado con una amplia gama de efectos farmacológicos, lo que lo convierte en una herramienta importante en el descubrimiento de fármacos .
Ciencia de los materiales
Debido a su estructura química única, This compound se explora en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades específicas, como una mayor durabilidad o biodegradabilidad .
Síntesis química
El compuesto es un intermedio clave en la síntesis de moléculas orgánicas complejas. Su reactividad permite a los químicos construir diversas arquitecturas moleculares, que son esenciales en el desarrollo de nuevas entidades químicas .
Química analítica
En química analítica, This compound se utiliza como un estándar de calibración. Ayuda en la cuantificación precisa de sustancias en mezclas complejas, asegurando la precisión de los resultados analíticos .
Propiedades
IUPAC Name |
3-(piperazin-1-ylmethyl)furan-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c13-10(14)9-8(1-6-15-9)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKLPZDLFIVLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(OC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


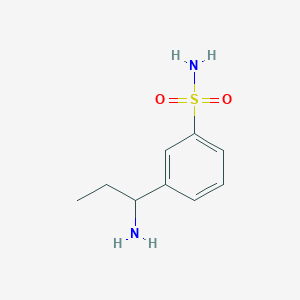
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)
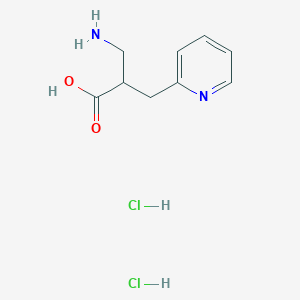

![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)

![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
